![molecular formula C22H24N2 B2593334 1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine CAS No. 414886-36-5](/img/structure/B2593334.png)
1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine
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Description
“1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine” is a chemical compound . It is also known by registry numbers ZINC000019368867 . This compound is available from suppliers for scientific research needs .
Synthesis Analysis
The synthesis of piperazine derivatives has been reported in various studies . For example, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity . Another study reported the synthesis of 1-benzyl-4-diphenylmethylpiperazine derivatives .Molecular Structure Analysis
The molecular formula of “1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine” is C22H24N2 . The molecular weight of this compound is 316.448.Chemical Reactions Analysis
The chemical reactions involving piperazine derivatives have been studied in various contexts . For instance, a study reported the synthesis and biological activity of new 1-[4-(substituted)-piperazin-1-ylmethyl]-1H-benzotriazole .Mechanism of Action
While the specific mechanism of action for “1-Benzyl-4-(naphthalen-1-ylmethyl)piperazine” is not explicitly mentioned in the search results, piperazine compounds generally mediate their anthelmintic action by paralyzing parasites, allowing the host body to easily remove or expel the invading organism .
properties
IUPAC Name |
1-benzyl-4-(naphthalen-1-ylmethyl)piperazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2/c1-2-7-19(8-3-1)17-23-13-15-24(16-14-23)18-21-11-6-10-20-9-4-5-12-22(20)21/h1-12H,13-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HWANWEYSFOWMPP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)CC3=CC=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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